Spectroscopic and Analytical Profile of 2-Chloro-5-methyl-3-nitropyridine: A Technical Guide
Spectroscopic and Analytical Profile of 2-Chloro-5-methyl-3-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-Chloro-5-methyl-3-nitropyridine is a substituted pyridine derivative that serves as a versatile building block in organic synthesis. Its structure, featuring a chloro group, a methyl group, and a nitro group, imparts a unique reactivity profile, making it a valuable precursor for the development of novel bioactive molecules. The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom activates the chlorine atom for nucleophilic aromatic substitution, a key reaction in the synthesis of a wide array of functionalized heterocyclic compounds. Accurate spectroscopic and analytical characterization is paramount for confirming the identity, purity, and structure of this intermediate in any synthetic workflow.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Chloro-5-methyl-3-nitropyridine is presented in the table below.
| Property | Value | Reference |
| CAS Number | 23056-40-8 | [1][2][3] |
| Molecular Formula | C6H5ClN2O2 | [1][3][4] |
| Molecular Weight | 172.57 g/mol | [1][4] |
| Appearance | Yellow to brown crystalline powder | [4] |
| Melting Point | 45-50 °C | [1] |
| Purity | ≥ 97% | [1] |
Predicted Spectroscopic Data
While experimentally obtained spectra are not publicly available, the expected spectral characteristics can be predicted based on the structure of 2-Chloro-5-methyl-3-nitropyridine and data from analogous compounds.
1H Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the methyl group protons.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic CH | ~8.0 - 9.0 | d |
| Aromatic CH | ~7.5 - 8.5 | d |
| Methyl (CH3) | ~2.3 - 2.6 | s |
13C Nuclear Magnetic Resonance (NMR) Spectroscopy
The 13C NMR spectrum would display signals corresponding to the carbons of the pyridine ring and the methyl group.
| Predicted Signal | Chemical Shift (δ, ppm) |
| Aromatic C-Cl | ~145 - 155 |
| Aromatic C-NO2 | ~140 - 150 |
| Aromatic CH | ~130 - 140 |
| Aromatic C-CH3 | ~125 - 135 |
| Aromatic CH | ~120 - 130 |
| Methyl (CH3) | ~15 - 25 |
Infrared (IR) Spectroscopy
The IR spectrum would exhibit characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm-1) |
| Aromatic C-H stretch | 3000 - 3100 |
| Aliphatic C-H stretch (methyl) | 2850 - 3000 |
| C=N and C=C stretch (aromatic) | 1400 - 1600 |
| Asymmetric NO2 stretch | 1510 - 1560 |
| Symmetric NO2 stretch | 1345 - 1385 |
| C-Cl stretch | 600 - 800 |
Mass Spectrometry (MS)
The mass spectrum, likely acquired using electron ionization (EI), would show the molecular ion peak (M+) and characteristic fragmentation patterns.
| Ion | m/z (relative intensity) | Description |
| [M]+ | 172/174 | Molecular ion peak (presence of 35Cl and 37Cl isotopes) |
| [M-NO2]+ | 126/128 | Loss of a nitro group |
| [M-Cl]+ | 137 | Loss of a chlorine atom |
Experimental Protocols
The following sections detail standardized procedures for the spectroscopic analysis of a solid organic compound such as 2-Chloro-5-methyl-3-nitropyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Workflow for NMR Sample Preparation and Analysis
Caption: Workflow for NMR Spectroscopy.
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Sample Preparation:
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Accurately weigh approximately 5-10 mg of 2-Chloro-5-methyl-3-nitropyridine.
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Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl3) in a small vial.
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Transfer the solution to a clean, dry 5 mm NMR tube.
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If quantitative analysis is required, a known amount of an internal standard can be added. Tetramethylsilane (TMS) is commonly used for chemical shift referencing (0 ppm).
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Instrumentation and Data Acquisition:
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Insert the NMR tube into the spectrometer's probe.
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Lock the field frequency using the deuterium signal of the solvent.
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Tune and shim the magnetic field to achieve optimal resolution and lineshape.
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Acquire the 1H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
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Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of 13C.
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Data Processing:
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Apply a Fourier transform to the raw free induction decay (FID) data.
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Phase correct the resulting spectrum to ensure all peaks are in the positive absorptive mode.
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Apply a baseline correction to obtain a flat baseline.
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Calibrate the chemical shift axis using the signal of the internal standard (TMS at 0 ppm) or the residual solvent peak.
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For 1H NMR, integrate the peak areas to determine the relative ratios of different protons.
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Infrared (IR) Spectroscopy
Workflow for Solid-State IR Spectroscopy (KBr Pellet Method)
